molecular formula C10H10ClF2NO3 B14046137 1-(3-Chloropropyl)-2-(difluoromethoxy)-3-nitrobenzene

1-(3-Chloropropyl)-2-(difluoromethoxy)-3-nitrobenzene

Cat. No.: B14046137
M. Wt: 265.64 g/mol
InChI Key: JDUJSRXDEKGYCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Chloropropyl)-2-(difluoromethoxy)-3-nitrobenzene is an organic compound characterized by the presence of a chloropropyl group, a difluoromethoxy group, and a nitro group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chloropropyl)-2-(difluoromethoxy)-3-nitrobenzene typically involves multiple steps:

    Chloropropylation: The chloropropyl group can be introduced via a Friedel-Crafts alkylation reaction. This involves reacting the nitrated compound with 1-chloropropane in the presence of a Lewis acid catalyst such as aluminum chloride.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chloropropyl)-2-(difluoromethoxy)-3-nitrobenzene can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloropropyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide ions or amines.

    Oxidation: The compound can undergo oxidation reactions, particularly at the chloropropyl group, to form corresponding alcohols or carboxylic acids.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Sodium hydroxide, primary or secondary amines.

    Oxidation: Potassium permanganate, chromium trioxide.

Major Products Formed:

    Reduction: 1-(3-Aminopropyl)-2-(difluoromethoxy)-3-nitrobenzene.

    Substitution: 1-(3-Hydroxypropyl)-2-(difluoromethoxy)-3-nitrobenzene or 1-(3-Aminopropyl)-2-(difluoromethoxy)-3-nitrobenzene.

    Oxidation: 1-(3-Carboxypropyl)-2-(difluoromethoxy)-3-nitrobenzene.

Scientific Research Applications

1-(3-Chloropropyl)-2-(difluoromethoxy)-3-nitrobenzene has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Chloropropyl)-2-(difluoromethoxy)-3-nitrobenzene depends on its specific application. For instance, if used as an antimicrobial agent, it may disrupt bacterial cell membranes or interfere with essential enzymatic processes. In the context of anticancer research, it may induce apoptosis or inhibit cell proliferation by targeting specific molecular pathways.

Comparison with Similar Compounds

  • 1-(3-Chloropropyl)-2-methoxy-3-nitrobenzene
  • 1-(3-Chloropropyl)-2-(trifluoromethoxy)-3-nitrobenzene
  • 1-(3-Bromopropyl)-2-(difluoromethoxy)-3-nitrobenzene

Comparison: 1-(3-Chloropropyl)-2-(difluoromethoxy)-3-nitrobenzene is unique due to the presence of both the difluoromethoxy group and the nitro group on the benzene ring. This combination of functional groups imparts distinct chemical and physical properties, making it a valuable compound for various applications. Compared to its analogs, the difluoromethoxy group may enhance its stability and reactivity, while the nitro group contributes to its potential biological activity.

Properties

Molecular Formula

C10H10ClF2NO3

Molecular Weight

265.64 g/mol

IUPAC Name

1-(3-chloropropyl)-2-(difluoromethoxy)-3-nitrobenzene

InChI

InChI=1S/C10H10ClF2NO3/c11-6-2-4-7-3-1-5-8(14(15)16)9(7)17-10(12)13/h1,3,5,10H,2,4,6H2

InChI Key

JDUJSRXDEKGYCY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)[N+](=O)[O-])OC(F)F)CCCCl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.